molecular formula C8H5Cl2FO4S B1371050 Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate CAS No. 1154149-29-7

Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate

Cat. No. B1371050
M. Wt: 287.09 g/mol
InChI Key: GZPNIXLNPHAXDS-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate” is a chemical compound. However, there is limited information available about this specific compound. It is structurally similar to “Benzoic acid, 4-chloro-5-(chlorosulfonyl)-2-iodo-, methyl ester” and "4-chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid"12.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized3. However, the specific synthesis process for “Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate” is not directly available. However, structurally similar compounds such as “Benzoic acid, 4-chloro-5-(chlorosulfonyl)-2-iodo-, methyl ester” and “4-chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid” have been analyzed12.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate”. However, studies on similar compounds have reported reactions such as protodeboronation of pinacol boronic esters4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate” are not directly available. However, similar compounds such as “Benzoic acid, 4-chloro-5-(chlorosulfonyl)-2-iodo-, methyl ester” and “4-chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid” have been analyzed12.


Scientific Research Applications

Synthesis and Chemical Applications

  • Intermediate in Herbicide Synthesis : Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate is used in the synthesis of herbicide intermediates. For instance, Zhou Yu (2002) reported the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an herbicide intermediate, where a related compound, 4-chloro-2-fluoroanisole, plays a critical role in the process (Zhou Yu, 2002).

  • Building Block in Heterocyclic Synthesis : Křupková et al. (2013) demonstrated the utility of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a building block in the synthesis of various heterocyclic scaffolds, which are vital in drug discovery (Křupková et al., 2013).

  • Synthesis of Novel Chemical Compounds : Du et al. (2005) explored the novel synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is instrumental in the preparation of pesticides (Du et al., 2005).

Applications in Biological and Environmental Sciences

  • Investigation in Protoporphyrinogen IX Oxidase Inhibitors : Li et al. (2005) researched the structures of methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, providing insights into protoporphyrinogen IX oxidase inhibitors. This could have implications in understanding certain biological pathways (Li et al., 2005).

  • Detection of Aromatic Metabolites in Environmental Samples : Londry & Fedorak (1993) utilized fluorinated compounds, including those structurally similar to methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate, to detect aromatic metabolites from m-Cresol in a methanogenic consortium, indicating its potential in environmental studies (Londry & Fedorak, 1993).

Safety And Hazards

The safety and hazards of “Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate” are not directly available. However, similar compounds such as “Benzoic acid, 4-chloro-5-(chlorosulfonyl)-2-iodo-, methyl ester” have safety/hazards/toxicity information available1.


Future Directions

properties

IUPAC Name

methyl 4-chloro-5-chlorosulfonyl-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-7(16(10,13)14)5(9)3-6(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPNIXLNPHAXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate

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